8-Piperidin-1-ylsulfonylquinoline
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Overview
Description
Piperidine is an organic compound with a six-membered ring containing five methylene bridges and one amine bridge . Quinolines are a class of organic compounds with a fused ring structure containing two benzene rings and a nitrogen atom .
Synthesis Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . Quinolines can be synthesized from α,β-unsaturated aldehydes .Chemical Reactions Analysis
Piperidine derivatives have been involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Quinolines can also participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “8-Piperidin-1-ylsulfonylquinoline” would depend on its specific structure. Piperidine is a colorless liquid with an objectionable odor, typical of amines .Mechanism of Action
- Cell Wall Synthesis Inhibition : Analogous compounds (e.g., piperacillin) inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell wall biosynthesis inhibition .
- Restoring Balance : In the case of centrally active anticholinergic drugs (like biperiden), competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum restores balance, mitigating extrapyramidal disturbances .
- ADME Properties :
- Absorption : The absorption profile of 8-Piperidin-1-ylsulfonylquinoline is not well-documented. It may exhibit multiple peaks in plasma concentration, suggestive of enterohepatic recycling .
Mode of Action
Pharmacokinetics
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include 8-Piperidin-1-ylsulfonylquinoline, have been observed to exhibit therapeutic properties, including anticancer potential .
Cellular Effects
Piperidine derivatives have been shown to exhibit anticancer properties by inhibiting cell migration and aiding in cell cycle arrest, thereby inhibiting the survivability of cancer cells
Molecular Mechanism
Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc
Properties
IUPAC Name |
8-piperidin-1-ylsulfonylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-19(18,16-10-2-1-3-11-16)13-8-4-6-12-7-5-9-15-14(12)13/h4-9H,1-3,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIUZXICADLQLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724175 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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